4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex heterocyclic compound that features a pyrimidine core. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antimicrobial, antiviral, antitumor, and antifibrotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the piperazine moiety: This step involves nucleophilic substitution reactions where the piperazine ring is introduced.
Cyclopropyl and methylsulfanyl substitutions: These groups are introduced through alkylation reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to monitor the reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the methylsulfanyl group to a sulfoxide or sulfone.
Reduction: The compound can be reduced to modify the pyrimidine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrimidine ring .
Scientific Research Applications
4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting antitumor activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues: These compounds also feature a piperazine ring and are studied for their antimicrobial properties.
Uniqueness
4-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and methylsulfanyl groups, along with the pyrimidine core, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H22N6S |
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Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C17H22N6S/c1-12-9-15(19-11-18-12)22-5-7-23(8-6-22)16-10-14(13-3-4-13)20-17(21-16)24-2/h9-11,13H,3-8H2,1-2H3 |
InChI Key |
FXZGPNCTMMBVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3)C4CC4)SC |
Origin of Product |
United States |
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